Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
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Overview
Description
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) is a complex compound that features a cobalt center coordinated with two azo-pyrazolone ligands.
Preparation Methods
The synthesis of Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) typically involves the following steps:
Formation of Azo-Pyrazolone Ligands: The ligands are synthesized through a diazotization reaction of 2-hydroxy-5-mesylphenylamine followed by coupling with 5-methyl-2-phenyl-3H-pyrazol-3-one.
Complexation with Cobalt: The ligands are then reacted with a cobalt salt, such as cobalt(II) chloride, under controlled pH and temperature conditions to form the desired cobaltate complex.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and advanced purification techniques .
Chemical Reactions Analysis
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state cobalt complexes.
Reduction: Reduction reactions can convert the cobalt center to a lower oxidation state.
Substitution: Ligand substitution reactions can occur, where the azo-pyrazolone ligands are replaced by other ligands under specific conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and as a reagent in analytical chemistry.
Biology: Investigated for its potential as a biological stain due to its vibrant color.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the manufacturing of dyes and pigments due to its stable and intense coloration.
Mechanism of Action
The mechanism of action of Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) involves its interaction with molecular targets such as enzymes and receptors. The cobalt center can coordinate with various biomolecules, altering their activity and leading to the compound’s observed effects. The azo-pyrazolone ligands may also play a role in modulating the compound’s activity by interacting with specific molecular pathways .
Comparison with Similar Compounds
Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-) can be compared with similar compounds such as:
- Sodium bis(2-(3-chlorophenyl)-2,4-dihydro-4-((2-hydroxy-5-mesylphenyl)azo)-5-methyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
- Hydrogen bis(2,4-dihydro-4-((2-hydroxy-4-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))chromate(1-)
- Hydrogen bis(2,4-dihydro-4-((2-hydroxy-5-nitrophenyl)azo)-5-methyl-2-phenyl-3H-pyrazol-3-onato(2-))cobaltate(1-)
These compounds share similar structural features but differ in their metal centers or substituents on the azo-pyrazolone ligands, leading to variations in their chemical properties and applications .
Properties
CAS No. |
29998-71-8 |
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Molecular Formula |
C34H31CoN8O8S2- |
Molecular Weight |
802.7 g/mol |
IUPAC Name |
cobalt;hydron;4-[(2-hydroxy-5-methylsulfonylphenyl)diazenyl]-5-methyl-2-phenylpyrazol-4-id-3-one |
InChI |
InChI=1S/2C17H15N4O4S.Co/c2*1-11-16(17(23)21(20-11)12-6-4-3-5-7-12)19-18-14-10-13(26(2,24)25)8-9-15(14)22;/h2*3-10,22H,1-2H3;/q2*-1;/p+1 |
InChI Key |
VGXXQAINALCMPI-UHFFFAOYSA-O |
Canonical SMILES |
[H+].CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.CC1=NN(C(=O)[C-]1N=NC2=C(C=CC(=C2)S(=O)(=O)C)O)C3=CC=CC=C3.[Co] |
Origin of Product |
United States |
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